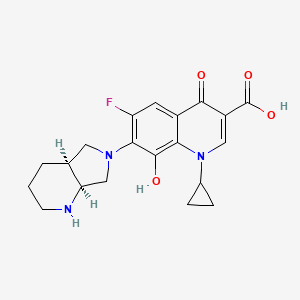

8-Hydroxymoxifloxacin

Description

Contextualization within Fluoroquinolone Antibiotics Research

Fluoroquinolones are a class of synthetic broad-spectrum antibiotics that have been instrumental in treating a wide array of bacterial infections. nih.govmdpi.com Moxifloxacin (B1663623), a fourth-generation fluoroquinolone, is distinguished by its 8-methoxy group, which enhances its activity against Gram-positive bacteria. nih.govresearchgate.net Research into fluoroquinolones is a dynamic field, constantly seeking to improve efficacy, expand the spectrum of activity, and understand potential resistance mechanisms. nih.govmdpi.com

The study of compounds like 8-Hydroxymoxifloxacin is integral to this research. As a derivative of moxifloxacin, it provides valuable insights into structure-activity relationships. researchgate.net By examining how the substitution of a hydroxyl group for the methoxy (B1213986) group at the C-8 position affects the molecule's properties, researchers can better understand the chemical features essential for antibacterial action. researchgate.netresearchgate.net

Research Significance as a Metabolite and/or Impurity of Moxifloxacin

This compound is recognized as both a metabolite and an impurity of moxifloxacin. scbt.comsynzeal.comresearchgate.net In the context of drug metabolism, it is the O-desmethyl analog of moxifloxacin. synzeal.com The biotransformation of moxifloxacin can lead to the formation of this compound, which has been observed to have low or no antimicrobial activity. researchgate.net The study of such metabolites is a critical component of pharmacokinetic and pharmacodynamic research, helping to paint a complete picture of a drug's journey and effects within a biological system. wikipedia.org

From a pharmaceutical manufacturing and quality control perspective, this compound is classified as a process impurity of moxifloxacin. scbt.comsynzeal.com Its presence in the final drug product must be carefully monitored and controlled to ensure the safety and efficacy of the medication. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list it as Moxifloxacin EP Impurity E and Moxifloxacin Related Compound E, respectively. synzeal.com The development of analytical methods to detect and quantify this impurity is a key area of research. synzeal.com

The photodegradation of moxifloxacin is another area where this compound is of interest. Studies have shown that moxifloxacin can degrade under exposure to light, and while several photodegradation products have been identified, the potential formation of this compound under these conditions is a relevant area of investigation. nih.govnih.govsigmaaldrich.com Understanding the photodegradation pathways is crucial for the proper storage and handling of moxifloxacin-containing products.

Overview of Current Academic Research Focus Areas

Current academic research on this compound is multifaceted, primarily driven by its relationship with moxifloxacin. Key areas of investigation include:

Analytical Method Development: A significant portion of research is dedicated to creating and validating sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), for the detection and quantification of this compound in bulk drug substances and pharmaceutical formulations. researchgate.nethumboldt.org.pl This is essential for quality control and regulatory compliance. synzeal.com

Synthesis and Characterization: The synthesis of this compound as a reference standard is crucial for its use in analytical testing. synzeal.commdpi.com Researchers are focused on developing efficient synthetic routes and fully characterizing the compound using techniques like nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure. nih.gov

Metabolic and Degradation Studies: Investigating the formation of this compound as a metabolite in various biological systems and as a degradation product under different stress conditions (e.g., light, heat, pH) continues to be an important research area. researchgate.netnih.govresearchgate.net These studies provide critical information for understanding the stability and metabolic fate of moxifloxacin.

Structure

3D Structure

Properties

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-hydroxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O4/c21-14-6-12-16(24(11-3-4-11)8-13(18(12)25)20(27)28)19(26)17(14)23-7-10-2-1-5-22-15(10)9-23/h6,8,10-11,15,22,26H,1-5,7,9H2,(H,27,28)/t10-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRASTQSQRDRSEH-ZUZCIYMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80222526 | |

| Record name | 8-Hydroxymoxifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721970-36-1 | |

| Record name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=721970-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxymoxifloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721970361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxymoxifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXYMOXIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9S4OJ0188 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Structural Characterization and Elucidation Methodologies

Spectroscopic Approaches for Structural Confirmation

Spectroscopy is fundamental to the structural elucidation of complex organic molecules like 8-Hydroxymoxifloxacin. Techniques including NMR, MS, and IR spectroscopy are used synergistically to confirm its identity. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule. While specific experimental data is proprietary to research labs, the expected spectral features for this compound can be predicted based on its known structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the various proton environments in the molecule. Key signals would include those for the aromatic proton on the quinolone ring, the cyclopropyl (B3062369) group protons, the acidic proton of the carboxylic acid, the phenolic hydroxyl proton, and the complex multiplets arising from the octahydropyrrolo[3,4-b]pyridin-6-yl side chain. Aromatic protons typically resonate in the downfield region (7-8 ppm). libretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure. researchgate.netchemistryviews.org The spectrum would feature signals for the carbonyl carbons of the ketone and carboxylic acid (typically >160 ppm), carbons of the aromatic and fluoro-substituted rings, and aliphatic carbons of the cyclopropyl and side-chain moieties.

A summary of predicted NMR data is presented below.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |

| Assignment | Predicted Chemical Shift (ppm) | Assignment |

| -COOH | >10.0 (very broad) | C=O (Carboxylic Acid) |

| C5-H | ~7.7 (d) | C=O (Ketone) |

| C2-H | ~8.6 (s) | Aromatic & Heteroaromatic Carbons |

| Phenolic OH | Variable, broad | Aliphatic Carbons (Side Chain) |

| Cyclopropyl-CH | ~3.5 (m) | Aliphatic Carbons (Cyclopropyl) |

| Side Chain Protons | 1.5 - 4.5 (multiple m) | |

| Cyclopropyl CH₂ | 0.9 - 1.2 (m) |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. slideshare.net

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the molecular formula. The molecular formula for this compound is C₂₀H₂₂FN₃O₄, with a computed exact mass of 387.15943435 Da. nih.gov In positive ion mode using electrospray ionization (ESI), the molecular ion peak would be observed as the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 388.

Tandem MS (MS/MS) experiments are used to fragment the molecular ion and analyze the resulting product ions, providing structural insights. nih.gov The fragmentation of this compound is expected to involve characteristic losses from the parent molecule.

The table below outlines the expected major mass fragments.

| m/z Value (Predicted) | Proposed Fragment | Description |

| 388 | [M+H]⁺ | Protonated molecular ion |

| 370 | [M+H - H₂O]⁺ | Loss of a water molecule |

| 344 | [M+H - CO₂]⁺ | Loss of carbon dioxide from the carboxylic acid group |

| 343 | [M+H - HCOOH]⁺ | Loss of formic acid (decarboxylation) |

| 263 | [M+H - C₇H₁₂N₂]⁺ | Cleavage of the C-N bond to lose the octahydropyrrolopyridine side chain |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. pressbooks.pub The IR spectrum of this compound is expected to display several characteristic absorption bands.

The presence of a phenolic hydroxyl (-OH) group and a carboxylic acid (-OH) group would result in broad absorption bands in the high-frequency region. libretexts.orgnist.gov The carbonyl (C=O) groups of the quinolone ketone and the carboxylic acid would produce strong, sharp peaks in the 1650-1750 cm⁻¹ range. pressbooks.pub The C-F bond and aromatic C=C bonds also have characteristic absorptions.

The table below summarizes the principal expected IR absorption bands.

| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibrational Mode |

| 3200-3600 (broad) | Phenolic O-H | Stretching |

| 2500-3300 (very broad) | Carboxylic Acid O-H | Stretching |

| ~3000 | Aromatic & Aliphatic C-H | Stretching |

| 1700-1725 | Carboxylic Acid C=O | Stretching |

| 1650-1680 | Ketone C=O | Stretching |

| 1500-1600 | Aromatic C=C | Stretching |

| ~1250 | Aryl C-O (Phenol) | Stretching |

| 1100-1200 | C-F | Stretching |

UV/Vis Spectroscopy: Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of UV or visible light by a molecule. The extended conjugated system of the fluoroquinolone core in this compound acts as a chromophore, leading to strong UV absorption. The presence of the phenolic hydroxyl group, an auxochrome, can influence the position and intensity of the absorption maxima (λmax) compared to the parent drug, moxifloxacin (B1663623). The spectrum is expected to show significant absorbance in the 290-360 nm range.

There is no publicly available information regarding the analysis of this compound using Optical Rotatory Dispersion (ORD) or Circular Dichroism (CD) spectroscopy.

Chromatographic Techniques for Purity Profiling and Identity Confirmation

Chromatographic methods are essential for separating this compound from the parent drug and other related impurities, allowing for its accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing moxifloxacin and its related substances. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose. researchgate.netresearchgate.net These methods are validated according to ICH guidelines to be specific, linear, accurate, and precise. nih.gov

A typical analysis involves a C18 stationary phase column with a mobile phase consisting of an aqueous buffer (like potassium dihydrogen orthophosphate or a dilute acid) and an organic modifier such as methanol (B129727) or acetonitrile. nih.govresearchgate.netnih.gov Detection is commonly performed using a photodiode array (PDA) or UV detector at a wavelength where the quinolone chromophore has strong absorbance, such as 230 nm or 290 nm. nih.govresearchgate.net

The table below outlines typical parameters for an HPLC method for the analysis of this compound.

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase A | 0.01 M Potassium Dihydrogen Orthophosphate Buffer nih.gov or 0.1% Phosphoric Acid google.com |

| Mobile Phase B | Methanol or Acetonitrile |

| Elution Mode | Isocratic (e.g., 70:30 Buffer:Methanol) nih.gov or Gradient |

| Flow Rate | 1.0 - 1.5 mL/min nih.govresearchgate.net |

| Column Temperature | 30 - 45 °C nih.govresearchgate.net |

| Detection | UV/PDA at ~230 nm or ~290 nm nih.govresearchgate.net |

| Injection Volume | 10 - 20 µL nih.govresearchgate.net |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. alwsci.com However, direct analysis of complex, polar, and non-volatile molecules like this compound by GC is not feasible due to its high molecular weight and the presence of polar functional groups (hydroxyl, carboxylic acid, and amine groups) that give it a high boiling point. alwsci.com To make it amenable to GC analysis, derivatization is required. This process modifies the analyte to increase its volatility and thermal stability. researchgate.net

For this compound, derivatization would target its active hydrogen-containing functional groups. A common approach is trimethylsilylation, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens on the hydroxyl, carboxyl, and amine groups with trimethylsilyl (B98337) (TMS) groups. tcichemicals.com This conversion into TMS ethers, esters, and amines reduces intermolecular hydrogen bonding, thereby decreasing the boiling point and allowing the compound to be vaporized in the GC inlet without decomposition. researchgate.net

Once derivatized, the volatile this compound derivative can be separated on a GC column and detected, typically by mass spectrometry (GC-MS), which provides both retention time for identification and a mass spectrum for structural confirmation. nih.gov

Table 1: Hypothetical GC Derivatization and Analysis Parameters for this compound

| Parameter | Description |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like Trimethylchlorosilane (TMCS). tcichemicals.com |

| Target Functional Groups | Carboxylic acid (-COOH), hydroxyl (-OH), secondary amine (=NH). researchgate.net |

| Reaction Product | A volatile Trimethylsilyl (TMS) derivative of this compound. tcichemicals.com |

| GC Column | A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column. |

| Detection Method | Mass Spectrometry (MS) to confirm the molecular weight of the derivative and its fragmentation pattern. nih.gov |

Chiral Analysis and Stereochemical Characterization

Chirality is a critical aspect of pharmaceutical science, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. wikipedia.org this compound is a chiral compound possessing two defined stereocenters. nih.govnih.gov The specific stereochemical configuration is typically the (4aS,7aS) isomer, which is inherited from the parent drug, Moxifloxacin. nih.govnih.govlgcstandards.com

The characterization and separation of these stereoisomers are essential to ensure the correct enantiomer is being studied. wikipedia.orgmdpi.com This is achieved through chiral analysis, most commonly using chiral chromatography techniques such as High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). wikipedia.org CSPs, like those based on cyclodextrins or glycopeptides, create a chiral environment within the column that allows for differential interaction with the enantiomers, leading to their separation. wikipedia.orglcms.cz The separated enantiomers can then be quantified using a suitable detector.

Table 2: Stereochemical Properties of this compound

| Property | Value/Descriptor | Source |

|---|---|---|

| Chirality | Chiral | nih.govnih.gov |

| Defined Stereocenters | 2 | nih.govnih.gov |

| Specific Isomer | (4aS,7aS) | nih.govnih.govlgcstandards.com |

| Molecular Formula | C₂₀H₂₂FN₃O₄ | nih.govnih.gov |

| InChIKey | IRASTQSQRDRSEH-ZUZCIYMTSA-N | nih.govnih.gov |

Computational Chemistry and Molecular Modeling for Structural Insights

Computational chemistry and molecular modeling serve as powerful tools for predicting and understanding the structural and electronic properties of molecules like this compound. nextmol.com These in silico methods allow researchers to calculate various molecular descriptors that provide insight into the molecule's potential behavior, conformation, and interactions without the need for physical experimentation. nextmol.commdpi.com

By computing properties such as molecular weight, topological polar surface area (TPSA), and the octanol-water partition coefficient (LogP), scientists can predict characteristics related to the molecule's size, polarity, and lipophilicity. nih.govchemscene.comisef.net For instance, the number of hydrogen bond donors and acceptors suggests its potential for interaction with biological macromolecules. chemscene.com Molecular docking simulations can further use this structural information to model how this compound might bind to a biological target, such as a bacterial enzyme, providing insights into its mechanism of action at a molecular level. mdpi.comisef.net

Table 3: Computed Molecular Properties of this compound

| Descriptor | Value | Significance | Source |

|---|---|---|---|

| Molecular Weight | 387.4 g/mol | Indicates the mass of one mole of the compound. | nih.gov |

| XLogP3-AA | 0.3 | Predicts the octanol-water partition coefficient, indicating relative solubility. | nih.gov |

| Hydrogen Bond Donor Count | 3 | The number of hydrogen atoms available to be donated in hydrogen bonds. | nih.govchemscene.com |

| Hydrogen Bond Acceptor Count | 7 | The number of atoms (O, N) that can accept hydrogen bonds. | nih.gov |

| Rotatable Bond Count | 3 | Measures the molecule's conformational flexibility. | chemscene.com |

| Topological Polar Surface Area (TPSA) | 93.1 Ų | Relates to polarity and ability to permeate cell membranes. | nih.gov |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Moxifloxacin |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

Pharmacological and Biochemical Investigations of 8 Hydroxymoxifloxacin

In Vitro Studies of Potential Biological Activities

While some commercial suppliers describe the compound as having "potent antibacterial activity," this is contradicted by scientific literature which characterizes it as a metabolite with minimal efficacy. researchgate.netbiosynth.com The potent activity is attributed to the parent compound, moxifloxacin (B1663623), which is effective against a wide range of Gram-positive and Gram-negative bacteria. oup.commdpi.com The antibacterial spectrum of moxifloxacin includes key respiratory pathogens, anaerobes, and atypical bacteria. oup.com Its high efficacy is demonstrated by low Minimum Inhibitory Concentration (MIC) values against susceptible organisms. oup.comnih.gov An MIC is defined as the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after a specific incubation period. idstewardship.com

To contextualize the low activity of the 8-hydroxy metabolite, the following table presents the MIC values for the parent compound, moxifloxacin, against several common bacterial pathogens.

Table 1: In Vitro Minimum Inhibitory Concentration (MIC) of Moxifloxacin Against Various Bacterial Isolates This table shows data for the parent compound, Moxifloxacin, as specific MIC values for 8-Hydroxymoxifloxacin are not extensively reported, and its activity is considered low to negligible. researchgate.net

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Resistance Profile of Strains | Source(s) |

| Streptococcus pneumoniae | 0.12 | 0.25 | Penicillin-susceptible & resistant | oup.com |

| Haemophilus influenzae | ≤0.06 | ≤0.06 | Not specified | nih.gov |

| Moraxella catarrhalis | 0.12 | 0.12 | Not specified | nih.gov |

| Staphylococcus aureus | 0.06 | >128 | Methicillin-susceptible | nih.gov |

| Escherichia coli | ≤0.06 | 0.12 | Carbapenem-susceptible | idstewardship.com |

| Klebsiella pneumoniae | 0.25 | 0.5 | Carbapenem-susceptible | idstewardship.com |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

The structure-activity relationship (SAR) of fluoroquinolones is well-studied, and the substituents at various positions on the quinolone core are critical determinants of antibacterial potency and spectrum. rroij.comoup.com The key structural difference between moxifloxacin and its 8-hydroxy metabolite is the substituent at the C-8 position of the quinolone ring. Moxifloxacin possesses a methoxy (B1213986) (-OCH₃) group at this position, whereas this compound has a hydroxyl (-OH) group. researchgate.netnih.gov

The C-8 methoxy group is a crucial feature that enhances the potency of moxifloxacin, particularly against Gram-positive bacteria and anaerobes, and lowers the potential for the development of bacterial resistance. oup.comnih.govresearchgate.netrsc.org Studies comparing moxifloxacin with an analogue having a chlorine atom at C-8 demonstrated that the 8-methoxy group significantly reduced the frequency of spontaneous mutations and the development of multistep resistance in Staphylococcus aureus. nih.govresearchgate.net This substituent provides a dual-targeting advantage, allowing for potent activity against both DNA gyrase and topoisomerase IV. oup.com

The conversion to this compound via demethylation results in a significant loss of this advantageous activity. researchgate.net This finding underscores the importance of the C-8 methoxy group in the SAR of moxifloxacin. While other pharmacological effects, such as anti-proliferative activity against cancer cells, have been noted for some fluoroquinolones like moxifloxacin at high concentrations, these effects have not been specifically investigated for the 8-hydroxy metabolite. mdpi.com

Cellular and Molecular Mechanisms

The bactericidal action of fluoroquinolones stems from the inhibition of essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. oup.com These enzymes are vital for bacterial DNA replication, transcription, and repair. lookchem.com While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is typically the main target in Gram-positive bacteria. oup.com Moxifloxacin is recognized for its balanced, high-level activity against both enzymes, an attribute linked to its C-8 methoxy substituent. oup.com

This compound, retaining the fundamental fluoroquinolone structure, is also suggested to interact with these targets. biosynth.comlookchem.com The core β-keto carboxylic acid moiety is essential for binding to the enzyme-DNA complex. rroij.com However, the structural modification from a methoxy to a hydroxyl group at the C-8 position appears to critically diminish the compound's inhibitory effectiveness. researchgate.net This leads to the observed low antimicrobial activity, despite retaining the necessary chemical groups for nominal interaction with DNA gyrase and topoisomerase IV.

For an antibiotic to be effective against intracellular pathogens, it must first cross the host cell membrane. Studies on the parent compound, moxifloxacin, show that it readily accumulates in eukaryotic cells, including phagocytes like THP-1 monocytes and macrophages. nih.govnih.govasm.org The uptake process for moxifloxacin is rapid, reaching a plateau within minutes to a few hours, and is largely reversible, with the drug being quickly released from the cell upon removal from the extracellular medium. nih.govoup.com

The mechanism of uptake appears to be multifactorial. It is not saturable, which suggests that a simple carrier-mediated process is not the sole mechanism. oup.com Uptake is significantly reduced at low temperatures and in the presence of metabolic inhibitors such as sodium cyanide and sodium fluoride, indicating that while passive diffusion plays a role, there is also an energy-dependent component to the accumulation. nih.govoup.com An efflux transporter, possibly from the multiple resistance-related protein (MRP) family, has also been implicated in modulating the intracellular concentration of fluoroquinolones. ucl.ac.be Given the structural similarity, it is presumed that this compound would utilize these same general uptake and efflux pathways, although its specific transport kinetics have not been documented.

Once inside the host cell, the distribution of a drug into different subcellular compartments can significantly impact its activity against intracellular bacteria. Cell fractionation studies performed on macrophages incubated with fluoroquinolones, including moxifloxacin, have consistently shown that the drugs are recovered predominantly in the soluble fraction, which corresponds to the cytosol. nih.govoup.comnih.gov

More detailed investigations into the disposition of moxifloxacin in human THP-1 monocytes revealed that large amounts of the antibiotic are present in the nucleus and the cytoplasm. nih.gov This suggests that the drug can easily cross not only the plasma membrane but also the nuclear envelope. Furthermore, upon stimulation of the monocytes with bacterial components, increased amounts of moxifloxacin were detected in the endoplasmic reticulum and in isolated phagosomes. nih.gov Moxifloxacin has shown effectiveness against bacteria that reside in various subcellular locations, including the cytosol (Listeria monocytogenes), phagosomes (Legionella pneumophila), and phagolysosomes (Staphylococcus aureus), indicating an excellent ability to diffuse between these compartments. asm.orgoup.com Although direct studies on this compound are lacking, its physicochemical properties suggest it would likely share this widespread subcellular distribution pattern, primarily localizing to the cytosol and nucleus of host cells.

Receptor Binding and Downstream Signaling Pathway Analysis

This compound is recognized primarily as a human metabolite of the fourth-generation fluoroquinolone antibiotic, moxifloxacin. Its pharmacological investigations have centered on its interaction with the established targets of the parent compound, namely the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.

Research indicates that, like moxifloxacin, this compound is believed to exert its antibacterial effects by binding to these essential enzymes. nih.gov DNA gyrase is critical for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. frontiersin.org Topoisomerase IV is primarily involved in the decatenation (unlinking) of daughter chromosomes following DNA replication, enabling their segregation into daughter cells. wikipedia.org The binding of fluoroquinolones to the enzyme-DNA complex stabilizes a transient double-strand break, which is a key step in the catalytic cycle of these enzymes. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which triggers a cascade of events culminating in bacterial cell death. wikipedia.orgnih.gov

However, studies have consistently reported that this compound possesses low to negligible antimicrobial activity when compared to its parent compound, moxifloxacin. researchgate.net This suggests that while it may interact with the same receptors, the binding affinity or the subsequent inhibition of the enzymatic function is significantly reduced. The structural difference, specifically the substitution of the methoxy group at the C-8 position in moxifloxacin with a hydroxyl group, is thought to be a key factor in this reduced activity. nih.gov

Detailed quantitative data on the binding affinity of this compound, such as the half-maximal inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (Kᵢ) for DNA gyrase and topoisomerase IV, are not extensively documented in publicly available scientific literature. Consequently, a comparative data table of binding affinities cannot be provided at this time.

Metabolism and Pharmacokinetic Research of 8 Hydroxymoxifloxacin

Identification of Metabolic Pathways

The biotransformation of moxifloxacin (B1663623) in the human body involves several key pathways, leading to the formation of various metabolites, including 8-Hydroxymoxifloxacin.

The formation of this compound is a result of oxidative metabolism. Specifically, it is produced through the hydroxylation of the parent moxifloxacin molecule. This process can be followed by further oxidation. Studies have identified hydroxyl derivatives of moxifloxacin, confirming this metabolic route. researchgate.netnih.gov

Following the initial oxidative metabolism, moxifloxacin and its metabolites can undergo Phase II conjugation reactions. The primary conjugation pathways for moxifloxacin are sulfation and glucuronidation. fda.govwikipedia.org Moxifloxacin is metabolized into an N-sulfate conjugate (M1) and an acyl-glucuronide (M2). nih.govmedchemexpress.com The sulfate (B86663) conjugate accounts for approximately 38% of the dose, while the glucuronide conjugate represents about 14%. fda.govwikipedia.orgfda.gov

Besides this compound, the main metabolites of moxifloxacin are the N-sulfate (M1) and the acyl-glucuronide (M2). nih.gov These metabolites are considered pharmacologically inactive. fda.govsvelic.se The N-sulfate is primarily eliminated in the feces, whereas the acyl-glucuronide is excreted in the urine. fda.govwikipedia.orgfda.gov

Enzyme Kinetics and Cytochrome P450 (CYP) Interaction Studies

Understanding the interaction of this compound with metabolic enzymes is crucial for predicting potential drug-drug interactions.

The metabolism of moxifloxacin is not significantly mediated by the cytochrome P450 (CYP) enzyme system. fda.govwikipedia.orgnih.gov In vitro studies have indicated that moxifloxacin does not inhibit major CYP isoforms such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, or CYP1A2. wikipedia.orgtorrentpharma.com This suggests that moxifloxacin and its metabolites, including this compound, are unlikely to alter the pharmacokinetics of drugs that are metabolized by these enzymes. torrentpharma.com Consequently, clinically significant drug interactions due to the inhibition or induction of hepatic metabolism by moxifloxacin are not expected. wikipedia.org

While the CYP450 system plays a minimal role, other enzyme systems are central to moxifloxacin metabolism. The glucuronidation of moxifloxacin is primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A1 being the most efficient. svelic.senih.gov Studies have shown that the glucuronidation of moxifloxacin in human liver microsomes is potently inhibited by bilirubin, a known substrate of UGT1A1. nih.gov Additionally, sulfotransferase enzymes, specifically SULT2A1, are involved in the sulfation of moxifloxacin. mdpi.com

Interactive Data Table: Moxifloxacin Metabolites and Excretion

| Metabolite | Percentage of Dose | Primary Excretion Route |

| Unchanged Moxifloxacin | ~45% | Urine (~20%) and Feces (~25%) fda.govfda.gov |

| Sulfate Conjugate (M1) | ~38% | Feces fda.govwikipedia.orgfda.gov |

| Glucuronide Conjugate (M2) | ~14% | Urine fda.govwikipedia.orgfda.gov |

Preclinical Pharmacokinetic Profiling (in vivo and in vitro)

No specific preclinical pharmacokinetic studies detailing the in vivo or in vitro profile of this compound were identified.

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

Detailed ADME studies specifically investigating this compound are not available in the reviewed literature.

Plasma Protein Binding Characteristics

Data on the plasma protein binding percentage or affinity of this compound could not be found.

Tissue Distribution Investigations

There is no available information on the tissue distribution patterns or volume of distribution for this compound.

Excretion Pathways (e.g., renal, biliary)

The specific renal or biliary excretion pathways and clearance rates for this compound have not been documented in the reviewed scientific papers.

Pharmacokinetic Modeling and Simulation

No pharmacokinetic models or simulation studies focusing on the behavior of this compound were found.

Toxicological and Safety Assessment of 8 Hydroxymoxifloxacin

Preclinical Toxicity InvestigationsPreclinical studies in animal models are essential for identifying potential hazards to humans.

Identification of Potential Target Organ Toxicities:Findings from histopathological examinations in animal studies are crucial for identifying specific organs that may be susceptible to damage from the compound.

Due to the absence of specific research findings for 8-Hydroxymoxifloxacin in these critical areas, the generation of a scientifically accurate and detailed article as per the user's request is not feasible at this time.

Mechanisms of Toxicity Research5.3.1. Elucidation of Oxidative Stress InductionWhile the induction of oxidative stress is a known mechanism of toxicity for various compounds, and some studies suggest moxifloxacin (B1663623) administration can lead to the generation of reactive oxygen species (ROS), there is no specific research available that elucidates this mechanism for this compound.frontiersin.orgnih.gov

Due to the stringent requirement to focus solely on this compound and the absence of specific data, generating a thorough, informative, and scientifically accurate article as requested is not feasible without resorting to speculation or improperly extrapolating data from the parent compound, which would violate the provided instructions. The creation of data tables is also impossible without underlying data.

Investigation of Mitochondrial Dysfunction

A study on human Achilles tendon cells demonstrated that moxifloxacin can induce oxidative stress and damage to the mitochondrial membrane. nih.gov This was evidenced by an increase in the oxidation of dichlorodihydrofluorescein, a marker for general oxidative stress, and a loss of mitochondrial membrane permeability. nih.gov Such damage to the mitochondria can disrupt the electron transport chain, leading to further ROS production and creating a vicious cycle of oxidative stress and mitochondrial damage. nih.gov

The table below summarizes the observed effects of the parent compound, moxifloxacin, on mitochondrial function in human tendon cells, which may suggest potential areas of investigation for this compound.

Table 1: Effects of Moxifloxacin on Mitochondrial Function in Human Achilles Tendon Cells

| Parameter | Observation | Implication |

|---|---|---|

| Oxidative Stress | Up to a 3-fold increase in the rate of oxidation of dichlorodihydrofluorescein. nih.gov | Increased production of reactive oxygen species (ROS). |

| Mitochondrial Membrane Potential | Loss of mitochondrial membrane permeability. nih.gov | Disruption of mitochondrial integrity and function. |

Further research is necessary to specifically elucidate the effects of this compound on mitochondrial bioenergetics, including oxygen consumption rates and ATP production, as well as its impact on mitochondrial dynamics and quality control mechanisms.

Analysis of Apoptosis and Necrosis Pathways

Cell death can be broadly categorized into two main types: apoptosis, a programmed and regulated form of cell death, and necrosis, a more chaotic and inflammatory process. nih.gov The induction of either pathway is a critical aspect of toxicological assessment.

Apoptosis is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of a family of proteases called caspases. nih.gov It can be initiated through two primary pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. The extrinsic pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8. ncats.ionih.gov The intrinsic pathway is initiated by intracellular stress signals, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9. ncats.io

Studies on the parent compound, moxifloxacin, have shown that it can enhance the apoptotic effects of other agents. For instance, in human pancreatic cancer cells, moxifloxacin was found to augment the apoptotic effects of cisplatin (B142131) by triggering both the extrinsic and intrinsic pathways, as suggested by the activation of caspase-8, -9, and -3. nih.gov Another study on THP-1 and Jurkat cells showed that moxifloxacin enhanced etoposide-induced apoptosis, indicated by an increase in annexin (B1180172) V positive cells and caspase-3 activity. nih.gov

Necrosis , on the other hand, is typically a result of severe cellular injury and is characterized by cell swelling, rupture of the plasma membrane, and the release of intracellular contents, which can trigger an inflammatory response. nih.gov Necroptosis is a regulated form of necrosis that is dependent on the activation of receptor-interacting protein kinases (RIPKs). nih.govcellsignal.com

The table below outlines key molecular players in apoptosis and necrosis pathways that could be central to investigating the toxicological profile of this compound.

Table 2: Key Molecular Markers in Cell Death Pathways

| Pathway | Key Proteins/Events | Function |

|---|---|---|

| Extrinsic Apoptosis | Caspase-8 | Initiator caspase |

| Intrinsic Apoptosis | Cytochrome c release, Caspase-9, Caspase-3 | Mitochondrial-mediated events and executioner caspase |

| Necroptosis | RIPK1, RIPK3, MLKL | Key kinases and execution protein in regulated necrosis |

While direct evidence is currently lacking for this compound, the pro-apoptotic activity of its parent compound, moxifloxacin, suggests that its metabolites could also potentially influence these critical cell death pathways. Future toxicological assessments of this compound should, therefore, include a thorough investigation of its ability to induce apoptosis and/or necrosis, and to identify the specific molecular pathways involved.

Analytical Method Development and Validation for Research Applications

Methodologies for Quantification in Biological Matrices

The accurate measurement of 8-Hydroxymoxifloxacin in biological matrices such as plasma, serum, and urine is essential for pharmacokinetic and metabolism studies. The choice of analytical technique and sample preparation method is dictated by the required sensitivity, selectivity, and the nature of the biological matrix.

Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of drug metabolites in biological fluids due to its high sensitivity and selectivity. The optimization of an LC-MS/MS method for this compound would involve several key steps.

Initially, the mass spectrometric parameters would be optimized by infusing a standard solution of this compound into the mass spectrometer. This process identifies the optimal precursor ion (the ionized molecule of this compound) and its most abundant and stable product ions upon collision-induced dissociation. This allows for the development of a highly selective Multiple Reaction Monitoring (MRM) method. The collision energy and other source parameters would be fine-tuned to maximize the signal intensity.

Chromatographic conditions would then be optimized to ensure the separation of this compound from endogenous matrix components and other potential metabolites of moxifloxacin (B1663623). This typically involves selecting an appropriate HPLC column (e.g., a C18 reversed-phase column), and optimizing the mobile phase composition (e.g., a mixture of acetonitrile or methanol (B129727) and water with additives like formic acid or ammonium formate) and flow rate to achieve a sharp, symmetrical peak with a suitable retention time.

Table 1: Hypothetical Optimized LC-MS/MS Parameters for this compound

| Parameter | Optimized Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | [M+H]⁺ m/z |

| Product Ion (Q3) | Specific fragment m/z |

| Collision Energy (CE) | Optimized value in eV |

| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

Development of High-Performance Liquid Chromatography (HPLC) with Complementary Detection

For applications where LC-MS/MS is not available or necessary, HPLC with fluorescence or ultraviolet (UV) detection can be a viable alternative. Given that fluoroquinolones are known to be fluorescent, HPLC with fluorescence detection would likely offer superior sensitivity and selectivity compared to UV detection for this compound.

Method development would focus on optimizing the mobile phase composition and pH to achieve good chromatographic separation and enhance the fluorescence signal. The excitation and emission wavelengths would be optimized to maximize the signal-to-noise ratio for this compound.

Table 2: Hypothetical HPLC-Fluorescence Method Parameters for this compound

| Parameter | Condition |

|---|---|

| HPLC Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | Fluorescence |

| Excitation Wavelength | Optimized λex (nm) |

Advanced Sample Preparation Techniques (e.g., solid-phase extraction, protein precipitation)

Effective sample preparation is critical to remove interfering components from the biological matrix, thereby improving the accuracy and robustness of the analytical method.

Protein Precipitation (PPT) is a simple and rapid technique where a solvent like acetonitrile or methanol is added to the plasma or serum sample to precipitate proteins. While efficient for high-throughput screening, it may result in less clean extracts compared to other methods.

Solid-Phase Extraction (SPE) is a more selective and effective technique for sample clean-up. It involves passing the liquid sample through a cartridge containing a solid adsorbent that retains the analyte of interest. Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent. The choice of SPE sorbent (e.g., reversed-phase, ion-exchange) and the optimization of the wash and elution steps are crucial for achieving high recovery and a clean extract.

Table 3: Hypothetical Recovery Data for Sample Preparation Techniques for this compound

| Technique | Matrix | Mean Recovery (%) |

|---|---|---|

| Protein Precipitation | Plasma | > 85% |

Validation of Bioanalytical Methods for Selectivity, Accuracy, Linearity, Sensitivity, Reproducibility, and Range

A bioanalytical method must be rigorously validated to ensure its reliability. The validation process involves assessing several key parameters as per regulatory guidelines.

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured value to the true value, typically expressed as a percentage of the nominal concentration.

Precision: The degree of agreement among a series of measurements, expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

Sensitivity: The lowest concentration of the analyte that can be reliably measured, defined as the lower limit of quantification (LLOQ).

Reproducibility: The ability of the method to produce consistent results over time and in different laboratories.

Table 4: Hypothetical Bioanalytical Method Validation Summary for this compound in Plasma

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Range | Defined by LLOQ and ULOQ | 1 - 1000 ng/mL |

| LLOQ | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 1 ng/mL |

| Accuracy (at LQC, MQC, HQC) | Within ±15% of nominal | 95.5 - 103.2% |

Methodologies for Quantification in Environmental Samples

The presence of pharmaceutical metabolites in the environment is a growing concern. Developing methods to quantify this compound in complex matrices like soil and water is essential for environmental risk assessment.

Development of Extraction and Clean-up Procedures for Complex Matrices (e.g., soil, water)

The analysis of environmental samples presents unique challenges due to the low concentrations of analytes and the complexity of the matrices. Extraction and clean-up procedures must be highly efficient and selective.

For water samples, Solid-Phase Extraction (SPE) is a commonly used technique to concentrate the analyte and remove interfering substances. The choice of the SPE sorbent and optimization of the extraction conditions are critical.

For soil and sediment samples, initial extraction is typically performed using techniques such as pressurized liquid extraction (PLE) or ultrasonic extraction with an appropriate solvent system. The resulting extract then requires further clean-up, often using SPE, to remove the complex matrix components before analysis by LC-MS/MS.

Table 5: Hypothetical Extraction Recovery of this compound from Environmental Samples

| Matrix | Extraction Method | Mean Recovery (%) |

|---|---|---|

| Wastewater | Solid-Phase Extraction | > 80% |

Application of Advanced Chromatographic and Spectroscopic Detection Methods

The accurate quantification and identification of this compound, a key metabolite and impurity of Moxifloxacin, relies on the application of sophisticated analytical techniques. Advanced chromatographic and spectroscopic methods are indispensable for its detection in various matrices, ensuring pharmaceutical quality and research integrity.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is a cornerstone for the analysis of Moxifloxacin and its related compounds, including this compound. nih.govsemanticscholar.org These methods offer high resolution and sensitivity for separating the analyte from the parent drug and other impurities. researchgate.net Method development often involves optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength to achieve suitable separation and quantification. nih.govsemanticscholar.org For instance, C18 columns are frequently employed due to their versatility in separating compounds of moderate polarity. semanticscholar.org The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile, with the pH adjusted to ensure optimal ionization and retention of the target compound. nih.gov

Spectroscopic detection, commonly coupled with HPLC, provides the necessary sensitivity and selectivity. Ultraviolet (UV) detection is widely used, with the wavelength set near the maximum absorbance of the analyte to ensure a strong signal. semanticscholar.org For Moxifloxacin and its derivatives, detection wavelengths are typically in the range of 293-296 nm. semanticscholar.orgresearchgate.net

Beyond standard UV detection, spectrophotometric methods have been developed for the determination of fluoroquinolones. nih.gov These methods are often based on the formation of colored complexes that can be measured using a UV-Visible spectrophotometer. researchgate.net For example, a reaction between Moxifloxacin HCl and an iron (III) chloride solution produces a brown-colored complex with a maximum absorbance at 407.0 nm. researchgate.net Such techniques, while sometimes less specific than chromatography, can be valuable for certain applications. nih.gov More advanced mass spectrometry (MS) techniques, such as LC-MS/MS, offer even greater specificity and sensitivity, making them suitable for complex matrices, although they are not always necessary for routine clinical or quality control analysis. semanticscholar.org

Table 1: Examples of Chromatographic Conditions for Fluoroquinolone Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Hypersil® BDS C18 (250x4.6 mm, 5µm) nih.gov | Kromasil C18 (250 mm × 4.6 mm, 5 𝜇m) semanticscholar.org |

| Mobile Phase | 20 mM Ammonium dihydrogen orthophosphate (pH 3) and acetonitrile (75:25) nih.gov | 0.1% triethylamine (pH 4.8 with phosphoric acid)/acetonitrile (80/20, v/v) semanticscholar.org |

| Flow Rate | 1.5 ml/min nih.gov | 1.0 mL/min semanticscholar.org |

| Detection | UV at 295 nm nih.gov | UV at 296 nm semanticscholar.org |

Development of Certified Reference Materials and Impurity Profiling Standards

The control of impurities is a critical aspect of pharmaceutical manufacturing and regulatory compliance. This compound is recognized as a significant impurity and metabolite of Moxifloxacin. glppharmastandards.comslideshare.net As such, the development and availability of high-quality Certified Reference Materials (CRMs) and impurity standards are essential for the accurate validation of analytical methods and for quality control (QC) during drug development and production. synzeal.com

Several specialized chemical suppliers and pharmacopeias provide this compound as a reference standard. glppharmastandards.comlgcstandards.comsigmaaldrich.com These standards are thoroughly characterized to confirm their identity and purity, ensuring they are suitable for their intended use. synzeal.com For example, the United States Pharmacopeia (USP) offers a reference standard for Moxifloxacin Related Compound E, which is this compound hydrochloride. sigmaaldrich.com These materials are used in a variety of applications, including method validation, stability studies, and as calibrators in quantitative assays. synzeal.com

In the context of impurity profiling, this compound standards are crucial for identifying and quantifying this specific impurity in batches of Moxifloxacin active pharmaceutical ingredient (API) and finished drug products. synzeal.com Regulatory agencies require comprehensive impurity profiling to ensure the safety and efficacy of pharmaceuticals. The availability of well-characterized standards for known impurities like this compound facilitates this process, aiding in submissions for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). slideshare.netsynzeal.com These standards allow laboratories to confirm the retention time (RT) and relative retention time (RRT) of the impurity in their chromatographic systems and to accurately assess its levels. slideshare.net

Table 2: Examples of this compound Reference Materials

| Product Name/Designation | Supplier/Source | CAS Number | Notes |

|---|---|---|---|

| 8-Hydroxy Moxifloxacin Hydrobromide | LGC Standards | 151213-15-9 lgcstandards.com | Designated as an impurity. lgcstandards.com |

| Moxifloxacin EP Impurity E | GLP Pharma Standards | 721970-36-1 (Free Amine) glppharmastandards.com | Also known as 8-Hydroxy Moxifloxacin Hydrobromide. glppharmastandards.com |

| Moxifloxacin Related Compound E | USP Reference Standard | 721970-36-1 sigmaaldrich.com | Synonym: 8-Hydroxy moxifloxacin hydrochloride. sigmaaldrich.com |

| 8-Hydroxy Moxifloxacin | Veeprho Pharmaceuticals | Not specified | Supplied for use in ANDA/DMF filing and genotoxic studies. slideshare.net |

Drug Drug Interaction Mechanisms of 8 Hydroxymoxifloxacin

In Vitro Studies on Interactions with Drug-Metabolizing Enzymes

In vitro assays are fundamental in early drug development to predict potential drug-drug interactions (DDIs). These studies typically involve incubating a test compound with human liver microsomes or recombinant enzymes to determine its potential to inhibit or induce the activity of key drug-metabolizing enzymes.

Comprehensive Assessment of Cytochrome P450 (CYP) Inhibition and Induction Potential

The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast number of drugs. Inhibition or induction of these enzymes can lead to clinically significant DDIs. For the parent drug, moxifloxacin (B1663623), studies have consistently shown a low potential for clinically relevant interactions mediated by the CYP450 system. nih.govnih.gov Preclinical and clinical data indicate that moxifloxacin does not significantly inhibit or induce major CYP isoforms. nih.govnih.gov

However, specific in vitro studies quantifying the inhibitory (IC50 values) or inductive (EC50 values) potential of 8-Hydroxymoxifloxacin on various CYP enzymes are not readily found in the published literature. Standard in vitro assessments would typically involve a tiered approach. Initial screening assays would determine the percentage of inhibition of specific CYP marker activities at a single concentration of this compound. If significant inhibition is observed, further studies would be conducted to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Similarly, the induction potential would be evaluated by treating cultured human hepatocytes with this compound and measuring the increase in CYP enzyme expression (mRNA levels) or activity. The results would be used to determine the EC50 (the concentration causing 50% of the maximal induction effect) and the maximal induction effect (Emax).

Table 1: Hypothetical Data Table for CYP Inhibition by this compound

This table is for illustrative purposes only, as specific data for this compound is not currently available.

| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Type |

| CYP1A2 | Phenacetin | > 100 | Not Determined |

| CYP2C9 | Diclofenac | > 100 | Not Determined |

| CYP2C19 | S-Mephenytoin | > 100 | Not Determined |

| CYP2D6 | Dextromethorphan | > 100 | Not Determined |

| CYP3A4 | Midazolam | > 100 | Not Determined |

Exploration of Other Enzyme System Interactions (e.g., flavin-containing monooxygenases)

Flavin-containing monooxygenases (FMOs) represent another important class of Phase I drug-metabolizing enzymes. No specific in vitro studies have been identified that investigate the interaction of this compound with FMOs. Such studies would typically assess whether this compound is a substrate or an inhibitor of FMO isoforms, particularly FMO3, which is the most abundant form in the adult human liver.

Investigations into Transporter-Mediated Interactions

Drug transporters, present in various tissues like the intestine, liver, and kidney, play a crucial role in drug absorption, distribution, and elimination. nih.gov Interactions with these transporters can lead to significant DDIs.

Characterization of Efflux Transporter Interactions (e.g., P-glycoprotein)

P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, is known to influence the disposition of many drugs. In vitro studies using Calu-3 lung epithelial cells have demonstrated that the parent drug, moxifloxacin, is a substrate of P-gp. This interaction suggests a potential for DDIs when moxifloxacin is co-administered with P-gp inhibitors or inducers.

However, direct in vitro investigations into whether this compound is a substrate or inhibitor of P-gp are lacking. Such studies would typically utilize cell lines overexpressing P-gp (e.g., MDCKII-MDR1 cells) to measure the bidirectional transport of this compound. An efflux ratio (basal-to-apical permeability divided by apical-to-basal permeability) significantly greater than 2 would suggest it is a P-gp substrate. Inhibition studies would involve co-incubating a known P-gp substrate with varying concentrations of this compound to determine an IC50 value.

Analysis of Uptake Transporter Interactions

Uptake transporters, such as Organic Anion Transporting Polypeptides (OATPs) and Organic Cation Transporters (OCTs), facilitate the entry of drugs into cells, particularly in the liver and kidney. There is currently no available in vitro data characterizing the interaction of this compound with any uptake transporters. Investigating these potential interactions would involve using cell lines expressing specific uptake transporters (e.g., OATP1B1, OATP1B3, OCT2) to assess whether this compound is a substrate or an inhibitor of these transport systems.

Table 2: Hypothetical Data Table for Transporter Interactions of this compound

This table is for illustrative purposes only, as specific data for this compound is not currently available.

| Transporter | Interaction Type | In Vitro System | Result |

| P-glycoprotein (P-gp) | Substrate Assessment | Caco-2 cells | Efflux Ratio = Not Determined |

| P-glycoprotein (P-gp) | Inhibition Assessment | P-gp overexpressing cells | IC50 > 100 µM |

| OATP1B1 | Substrate Assessment | OATP1B1 overexpressing cells | Uptake Ratio = Not Determined |

| OATP1B3 | Substrate Assessment | OATP1B3 overexpressing cells | Uptake Ratio = Not Determined |

| BCRP | Substrate Assessment | BCRP overexpressing cells | Efflux Ratio = Not Determined |

Predictive Modeling for Clinical Relevance of Preclinical Interaction Findings

Predictive modeling plays a crucial role in translating in vitro DDI data into clinically meaningful predictions. Basic models, such as the [I]/Ki ratio for reversible inhibition or the R value for induction, are used as initial steps to assess the likelihood of an in vivo interaction. More sophisticated physiologically based pharmacokinetic (PBPK) modeling can integrate in vitro data with clinical pharmacokinetic data to simulate the magnitude of DDIs under various clinical scenarios.

Given the absence of specific in vitro interaction data for this compound, the application of predictive modeling to assess its clinical DDI relevance is currently not feasible. The low DDI potential observed for the parent compound, moxifloxacin, suggests that its metabolites are also unlikely to be significant perpetrators of DDIs. However, without direct experimental evidence for this compound, this remains an assumption.

Environmental Fate and Ecotoxicological Implications of 8 Hydroxymoxifloxacin

Degradation Pathways in Environmental Compartments

The transformation and degradation of a chemical compound in the environment are governed by a combination of biological and non-biological processes. Understanding these pathways is essential for assessing its potential for persistence and the formation of other transformation products.

Biodegradation Studies (e.g., in soil and aqueous environments)

Biodegradation, the breakdown of organic substances by microorganisms, is a primary route of elimination for many pharmaceuticals in the environment. Studies have investigated the biodegradation of the parent compound, moxifloxacin (B1663623), by certain bacterial strains. For instance, some research has demonstrated the potential for microorganisms to degrade fluoroquinolones. However, specific studies focusing on the microbial degradation of 8-Hydroxymoxifloxacin in either soil or aqueous environments are currently lacking in the scientific literature. Without such studies, the susceptibility of this metabolite to microbial breakdown and the potential metabolic pathways involved remain unknown.

Photodegradation Processes and Quantum Yield Determination

Photodegradation, or the breakdown of molecules by light, can be a significant degradation pathway for light-absorbing compounds in surface waters and on soil surfaces. The parent compound, moxifloxacin, has been shown to undergo photodegradation. However, there is a lack of specific research into the photodegradation processes of this compound. Consequently, data on its photolytic half-life and quantum yield—a measure of the efficiency of a photochemical process—are not available. This information is critical for modeling the fate of this compound in sunlit environmental compartments.

Hydrolysis and Other Abiotic Transformation Kinetics

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. This can be a significant abiotic degradation pathway for certain chemical structures, with the rate often being pH-dependent. While the hydrolysis of moxifloxacin has been studied under various conditions, there is no specific published data on the hydrolysis kinetics of this compound. Information regarding other abiotic transformation processes, such as oxidation or reduction in different environmental matrices, is also not available for this specific metabolite.

Persistence and Mobility Studies in Soil and Water Systems

The persistence and mobility of a compound determine its potential to remain in the environment and move between different environmental compartments, such as from soil to groundwater.

Environmental Half-Life Determination

The environmental half-life (e.g., DT50, the time it takes for 50% of the compound to dissipate) is a key indicator of a substance's persistence. Due to the absence of specific degradation studies for this compound, its environmental half-life in soil and water has not been determined. General information on fluoroquinolones suggests they can be persistent in the environment, but without specific data for this compound, its persistence remains unquantified.

Adsorption/Desorption Characteristics onto Environmental Matrices

The extent to which a compound binds to soil particles and sediments (adsorption) versus its tendency to be released back into the water phase (desorption) is crucial for predicting its mobility. The organic carbon-water (B12546825) partitioning coefficient (Koc) is a common measure of this behavior. There are currently no published studies that have determined the adsorption and desorption characteristics of this compound on various environmental matrices like soil and sediment. This data is vital for assessing its potential to leach into groundwater or be transported via surface runoff.

The environmental fate and ecotoxicological implications of this compound remain largely uninvestigated. While it is a known metabolite of the widely used antibiotic moxifloxacin, the scientific community has yet to publish specific data on its biodegradation, photodegradation, hydrolysis, environmental half-life, or its adsorption and desorption behavior in soil and water. This significant data gap hinders a comprehensive environmental risk assessment of moxifloxacin and its transformation products. Further research is imperative to understand the environmental behavior of this compound and to ensure a complete picture of the environmental impact of moxifloxacin use.

Leaching Potential through Soil Columns

The potential for a chemical to leach through soil is a critical factor in determining its likelihood of contaminating groundwater. This mobility is often assessed using soil column studies and is heavily influenced by the compound's tendency to adsorb to soil particles, commonly measured by the soil adsorption coefficient (Koc).

Given that fluoroquinolones generally exhibit high adsorption coefficients (often with log Kd values greater than 2), they are typically classified as having low to immobile properties in soil environments. nih.govchemsafetypro.com This strong binding significantly reduces their potential to be transported downward through the soil profile with infiltrating water. While the exact Koc value for this compound is not specified, its structural similarity to the parent compound suggests it would also exhibit limited leaching potential.

Bioaccumulation Potential in Environmental Organisms

Bioaccumulation refers to the process where the concentration of a chemical in an organism exceeds its concentration in the surrounding environment (e.g., water, soil, or food). nih.govnih.gov This is a key consideration for assessing the long-term environmental risk of a substance, as compounds that bioaccumulate can be transferred through the food web, potentially leading to biomagnification in higher-trophic-level organisms. nih.govsfu.ca

Specific studies quantifying the bioaccumulation potential of this compound, such as determining its bioconcentration factor (BCF) or bioaccumulation factor (BAF), have not been identified. Research on the broader class of fluoroquinolones indicates that these compounds can be detected in various aquatic organisms, including phytoplankton, zooplankton, and fish. nih.gov However, the potential for bioaccumulation is complex and influenced by the organism's ability to metabolize or eliminate the compound. nih.gov The susceptibility to biotransformation is a principal determinant of a chemical's tendency to bioaccumulate in an organism. nih.gov Without specific experimental data for this compound, its precise bioaccumulation potential remains uncharacterized.

Ecotoxicological Hazard Assessment (e.g., effects on aquatic and terrestrial organisms)

Ecotoxicological hazard assessment involves evaluating the potential for a substance to cause adverse effects on organisms in the environment. lc-impact.eu For antibiotics and their metabolites, a key concern is their effect on non-target bacteria, as well as on other aquatic and terrestrial life forms such as algae, invertebrates, and fish. nih.gov

The parent compound, moxifloxacin, has been shown to be toxic to some aquatic organisms. For example, it can inhibit the growth of the cyanobacterium Microcystis aeruginosa, with reported 96-hour EC50 values (the concentration causing a 50% effect) of 60.34 μg/L. mdpi.com Longer exposure can increase toxicity, and the presence of nutrients like phosphorus can exacerbate its effects. mdpi.com In contrast, moxifloxacin has demonstrated low toxicity to some mollusks, with an EC50 for the bivalve Lampsilis siliquoidea reported as 120 mg/L. researchgate.net

Crucially, the transformation of moxifloxacin into its 8-hydroxy metabolite appears to significantly reduce its biological activity. Research on the antimicrobial efficacy of moxifloxacin and its derivatives has indicated that the this compound metabolite has essentially lost its antimicrobial activity against bacteria such as E. coli. researchgate.net This suggests a substantially lower ecotoxicological hazard compared to the parent moxifloxacin, at least concerning its primary mechanism of antibacterial action.

Table 1: Comparative Biological Activity of Moxifloxacin and this compound

| Compound | Target Organism | Endpoint | Observed Effect |

| Moxifloxacin | Microcystis aeruginosa | 96h EC50 | 60.34 µg/L mdpi.com |

| Moxifloxacin | Lampsilis siliquoidea | EC50 | 120 mg/L researchgate.net |

| This compound | E. coli | Antimicrobial Activity | Essentially inactive researchgate.net |

Advanced Research Directions and Emerging Areas for 8 Hydroxymoxifloxacin

Application of Omics Technologies (e.g., metabolomics, proteomics) in Research

Omics technologies, which provide a large-scale characterization of biological molecules, are poised to revolutionize our understanding of 8-Hydroxymoxifloxacin. mdpi.com Metabolomics and proteomics, in particular, offer powerful tools to investigate the nuanced effects of this metabolite.

Metabolomics: This field involves the comprehensive analysis of small molecules (metabolites) within a biological system. nih.govthermofisher.com For this compound, metabolomics can be applied to map the metabolic fingerprint of cells or organisms exposed to the compound. bruker.comnih.gov This approach can reveal alterations in key metabolic pathways, providing insights into its mechanism of action or potential toxicity. mdpi.com By comparing the metabolic profiles of systems treated with Moxifloxacin (B1663623) versus this compound, researchers can delineate the specific metabolic consequences of the hydroxylation at the C-8 position.

Proteomics: Proteomics is the large-scale study of proteins, their structures, and their functions. eurecat.org This technology can be used to identify proteins that interact directly with this compound or whose expression levels change upon exposure. For instance, studies on the parent compound Moxifloxacin have used proteomics to investigate changes in the proteome of Mycobacterium tuberculosis, revealing the overexpression of several proteins in response to the drug. nih.gov A similar approach for this compound could identify unique protein targets or stress-response pathways, helping to explain any differences in efficacy or cellular effects compared to Moxifloxacin. mdpi.com Integrating proteomics with metabolomics provides a multi-layered view of the biological system's response, connecting changes in protein expression to functional metabolic outcomes. researchgate.net

Table 1: Conceptual Application of Omics Technologies to this compound Research This table is illustrative and outlines potential research applications.

| Omics Technology | Research Question for this compound | Potential Outcome | Example from Parent Compound/Class |

|---|---|---|---|

| Metabolomics | How does this compound alter the metabolic profile of bacterial or human cells? | Identification of perturbed metabolic pathways (e.g., energy metabolism, amino acid synthesis) indicative of its mechanism or toxicity. | Used to provide early information on drug toxicity for new pharmaceutical compounds. bruker.com |

| Proteomics | Which proteins show altered expression or thermal stability in the presence of this compound? | Discovery of novel protein targets, off-targets, or cellular stress response markers. | Investigated proteomic changes in Mycobacterium tuberculosis induced by Moxifloxacin. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Toxicological and Pharmacological Assessment

Furthermore, ML algorithms can be trained on data from other fluoroquinolones to predict the antibacterial spectrum or resistance potential of this compound. frontiersin.orgnih.gov For example, Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, can correlate molecular descriptors with biological activity, potentially highlighting how the C-8 hydroxyl group influences the compound's interaction with bacterial targets. nih.gov

High-Throughput Screening Methodologies for Biological Activity

High-Throughput Screening (HTS) is a drug discovery process that uses automation and robotics to rapidly test thousands of chemical compounds for a specific biological activity. youtube.comyoutube.com While typically used to identify new lead compounds from large libraries, HTS methodologies can be adapted to profile the biological activity of a known metabolite like this compound in a comprehensive manner. nih.gov

By screening this compound against a diverse panel of biological targets—such as enzymes, receptors, and ion channels—researchers can identify any unexpected off-target activities that may not be associated with the parent compound. nih.gov This is crucial for understanding the full safety profile of Moxifloxacin, as metabolites can sometimes possess their own distinct pharmacological or toxicological effects.

Microfluidic HTS platforms represent a further advancement, allowing for large-scale testing with minimal reagent volumes. njit.edu Such platforms could be used to screen this compound against various bacterial strains or cell lines to quickly assess its spectrum of activity, cytotoxicity, or ability to inhibit biofilm formation.

Novel Synthetic Approaches and Derivatization Strategies in Academic Contexts

While this compound is a naturally occurring metabolite, academic research into its chemical synthesis and derivatization is a key area for future exploration. Developing novel and efficient synthetic routes is essential for producing sufficient quantities of the pure compound for detailed pharmacological and toxicological studies. A key challenge is the regioselective introduction of a hydroxyl group onto the complex quinolone core.

Beyond synthesis of the metabolite itself, derivatization strategies offer a pathway to probe its structure-activity relationships (SAR). In an academic context, the hydroxyl group of this compound serves as a chemical handle for creating a library of new analogues. For example, researchers could synthesize ether or ester derivatives to investigate how modifying the polarity or steric bulk at the C-8 position affects:

Antibacterial potency and spectrum.

Selectivity for bacterial DNA gyrase versus topoisomerase IV.

Pharmacokinetic properties, such as cell permeability and metabolic stability.

Potential for off-target effects.

This approach allows for a systematic exploration of the chemical space around the this compound scaffold, potentially leading to the discovery of new fluoroquinolone analogues with improved therapeutic profiles.

Comparative Studies with Parent Compound (Moxifloxacin) and Other Fluoroquinolone Analogues

Comparative studies are fundamental to contextualizing the properties of this compound. The primary comparison is with its parent drug, Moxifloxacin, to determine how the metabolic conversion alters its biological profile. Key comparative endpoints would include antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, efficacy against fluoroquinolone-resistant strains, and relative potency against DNA gyrase and topoisomerase IV. nih.govnorthwestern.edu

The C-8 substituent on the fluoroquinolone core is known to be critical for the drug's activity and resistance profile. Moxifloxacin, a C-8 methoxy (B1213986) quinolone, has been shown to have a lower propensity for resistance development compared to its C-8 chlorine analogue. nih.gov Therefore, comparing this compound to other C-8 substituted fluoroquinolones (like sparfloxacin (B39565) or gatifloxacin) is crucial. nih.gov Such studies help elucidate the specific role of the hydroxyl group in target engagement and evasion of resistance mechanisms. northwestern.edu